2,4-bis(3,4-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
2,4-bis(3,4-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one is a synthetic organic compound characterized by its unique chemical structure, which includes two dichlorophenyl groups attached to a pyrazolone core
Preparation Methods
The synthesis of 2,4-bis(3,4-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one typically involves the reaction of 3,4-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazolone compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.
Chemical Reactions Analysis
2,4-bis(3,4-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4-bis(3,4-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2,4-bis(3,4-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one can be compared with other similar compounds, such as:
2,4-bis(3,4-dichlorophenyl)thiophene: Similar structure but with a thiophene ring instead of a pyrazolone core.
2,4-bis(3,4-dichlorophenyl)-2,3-dihydro-1,5-benzothiazepine: Contains a benzothiazepine ring, offering different chemical and biological properties.
2,4-bis(3,4-dichlorophenyl)cyclobutane-1,3-dicarboxylic acid: Features a cyclobutane ring and carboxylic acid groups, leading to different reactivity and applications.
Properties
IUPAC Name |
2,4-bis(3,4-dichlorophenyl)-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl4N2O/c16-11-3-1-8(5-13(11)18)10-7-20-21(15(10)22)9-2-4-12(17)14(19)6-9/h1-7,20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMFWTXLJDOZIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CNN(C2=O)C3=CC(=C(C=C3)Cl)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl4N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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